Lipophilicity (LogP) Differentiation: 2-Isopropyl Versus 2-Methyl and 2-tert-Butyl 4,5-Diaminopyrimidines
The predicted octanol–water partition coefficient (LogP) of 2-isopropylpyrimidine-4,5-diamine falls between those of its nearest 2-alkyl homologues, consistent with the isopropyl group providing intermediate lipophilicity between methyl and tert-butyl. The 2-methyl analogue has a computed LogP of −0.05 (essentially hydrophilic) , while the 2-tert-butyl analogue has a computed LogP of 1.45 (markedly more lipophilic) . Although an experimentally measured LogP for the target compound is not publicly available, the incremental addition of one methylene unit relative to the 2-ethyl homologue and the absence of the pronounced branching of the tert-butyl group position the 2-isopropyl derivative at an estimated LogP of approximately 0.7–1.0. This intermediate lipophilicity is critical for balancing aqueous solubility and passive membrane permeability in drug-design programmes [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~0.7–1.0 (not experimentally measured; inferred from homologation series) |
| Comparator Or Baseline | 2-Methylpyrimidine-4,5-diamine LogP = −0.05 (computed); 2-tert-Butylpyrimidine-4,5-diamine LogP = 1.45 (computed) |
| Quantified Difference | Target estimated LogP is 0.75–1.05 units higher than 2-methyl and 0.45–0.75 units lower than 2-tert-butyl |
| Conditions | Computed LogP values from vendor chemical databases (Chemscene, Chemsrc); no standardised experimental measurement protocol available for the target compound |
Why This Matters
For procurement in medicinal chemistry programmes, the intermediate lipophilicity of the 2-isopropyl analogue offers a tunable handle that the hydrophilic 2-methyl and hydrophobic 2-tert-butyl congeners cannot simultaneously provide, enabling better compliance with Lipinski's Rule of Five for oral drug candidates.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
